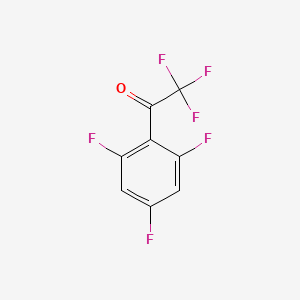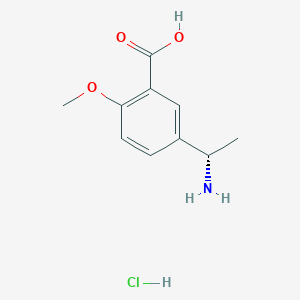
2,2,2-Trifluoro-1-(2,4,6-trifluoro-phenyl)-ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,2-Trifluoro-1-(2,4,6-trifluoro-phenyl)-ethanone, commonly known as TFE, is a chemical compound that is widely used in scientific research. TFE is a colorless liquid that has a unique chemical structure, which makes it an important tool for researchers in various fields.
Wirkmechanismus
TFE is known to induce protein folding and stabilize the secondary structure of proteins. It also has an effect on the hydrogen bonding network of proteins, which can lead to changes in protein conformation and function.
Biochemical and Physiological Effects:
TFE has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells and to inhibit the growth of cancer cells. TFE has also been shown to have an effect on the immune system, specifically on the production of cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
TFE has several advantages in lab experiments. It is a highly polar solvent that can dissolve both polar and nonpolar compounds. It is also relatively non-toxic and has a low boiling point, making it easy to remove from reaction mixtures. However, TFE can be expensive and difficult to handle due to its high reactivity and volatility.
Zukünftige Richtungen
There are several future directions for research on TFE. One area of research is the development of new synthesis methods for TFE that are more efficient and cost-effective. Another area of research is the study of TFE's effects on different types of cancer cells and its potential as a cancer treatment. Additionally, there is potential for TFE to be used in the development of new drugs and therapies for various diseases.
Synthesemethoden
TFE can be synthesized by the reaction of 2,4,6-trifluorophenylacetic acid with trifluoroacetic anhydride in the presence of a catalyst. The reaction produces TFE as a major product with a high yield.
Wissenschaftliche Forschungsanwendungen
TFE is widely used in scientific research due to its unique properties. It is commonly used as a solvent in various chemical reactions and as a co-solvent in peptide synthesis. TFE is also used as a denaturant in protein studies and in the study of protein folding.
Eigenschaften
IUPAC Name |
2,2,2-trifluoro-1-(2,4,6-trifluorophenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2F6O/c9-3-1-4(10)6(5(11)2-3)7(15)8(12,13)14/h1-2H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPDGQFMOKUFGSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)C(=O)C(F)(F)F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2F6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-Trifluoro-1-(2,4,6-trifluoro-phenyl)-ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![{[(3-Chloro-4-fluorophenyl)methyl]carbamoyl}methyl 3,4,5-trimethoxybenzoate](/img/structure/B2739303.png)

![1-(4-Methoxyphenyl)-4-[1-(3-methylbutyl)benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2739306.png)

![N-(1,3-benzodioxol-5-ylmethyl)-5-[4-(morpholin-4-ylsulfonyl)phenyl]-1,3,4-oxadiazole-2-carboxamide](/img/structure/B2739309.png)


![Benzo[d]thiazol-2-yl(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2739313.png)
![methyl 2-{4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetate](/img/structure/B2739314.png)
![3-{4-[(4-fluorophenyl)acetyl]piperazin-1-yl}-1-propylquinoxalin-2(1H)-one](/img/structure/B2739319.png)
